molecular formula C6H7N5OS B11720726 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11720726
M. Wt: 197.22 g/mol
InChI Key: VSZCACTYKAOFKP-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-cyano-1,2,3-triazole with methylthio-substituted reagents under specific conditions. For example, condensation with triethyl orthoformate followed by treatment with sodium hydrogen sulfide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine ring.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and triazolopyrimidine core make it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C6H7N5OS

Molecular Weight

197.22 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C6H7N5OS/c1-11-4-3(9-10-11)5(12)8-6(7-4)13-2/h1-2H3,(H,7,8,12)

InChI Key

VSZCACTYKAOFKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC(=N2)SC)N=N1

Origin of Product

United States

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